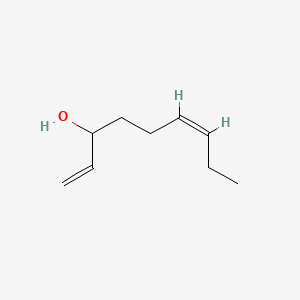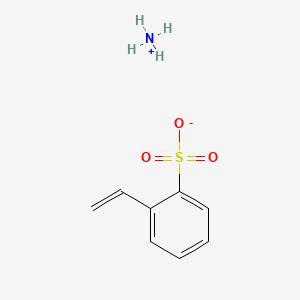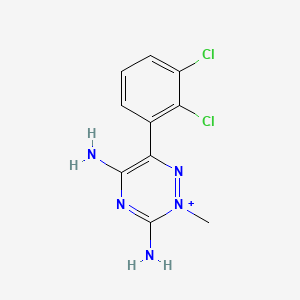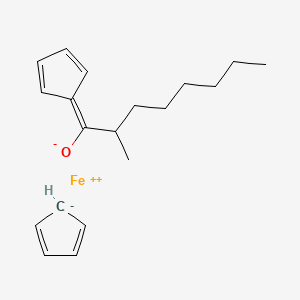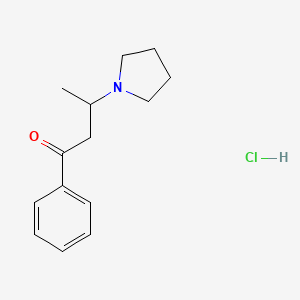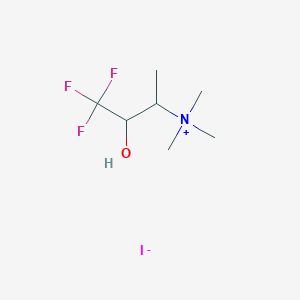
4,4,4-Trifluoro-3-hydroxy-N,N,N-trimethylbutan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 3673 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Chemical Reactions Analysis
NSC 3673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific reducing agents and conditions are employed to achieve this transformation.
Substitution: NSC 3673 can undergo substitution reactions where one functional group is replaced by another. This is often facilitated by the use of specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions with N-chlorosuccinimide can lead to the formation of chlorinated derivatives .
Scientific Research Applications
NSC 3673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: NSC 3673 is involved in studies related to cellular processes and molecular biology. It is used to investigate the effects of specific chemical modifications on biological systems.
Medicine: The compound has potential applications in drug development and therapeutic research. It is studied for its effects on specific molecular targets and pathways.
Industry: NSC 3673 is utilized in industrial processes that require specific chemical transformations. Its unique properties make it valuable in the production of certain materials and chemicals.
Mechanism of Action
The mechanism of action of NSC 3673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular sites on target molecules, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used .
Comparison with Similar Compounds
NSC 3673 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-chlorosuccinimide (NCS): Known for its use in halogenation reactions.
Busulfan: An alkylating agent used in medical applications.
Various small-molecule inhibitors: Used in eukaryotic protein synthesis.
NSC 3673 stands out due to its specific chemical properties and the range of reactions it can undergo. Its versatility in different scientific and industrial applications makes it a valuable compound for research and development.
Properties
CAS No. |
5342-88-1 |
|---|---|
Molecular Formula |
C7H15F3INO |
Molecular Weight |
313.10 g/mol |
IUPAC Name |
trimethyl-(4,4,4-trifluoro-3-hydroxybutan-2-yl)azanium;iodide |
InChI |
InChI=1S/C7H15F3NO.HI/c1-5(11(2,3)4)6(12)7(8,9)10;/h5-6,12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
CWGKZNOVKPWUIE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C(F)(F)F)O)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


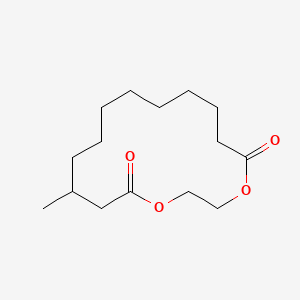

![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)


